molecular formula C23H21FN4O6S2 B2854910 N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851782-98-4

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No. B2854910
CAS RN: 851782-98-4
M. Wt: 532.56
InChI Key: HUVKLOGXLMKWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups including a sulfonyl group (-SO2-), a nitro group (-NO2), and a fluorophenyl group (a phenyl ring with a fluorine atom attached). These functional groups can greatly influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely cause the molecule to have a fairly rigid and complex 3D structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and nitro groups could potentially make the compound quite polar, influencing its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

A study by Gul et al. (2016) synthesized a series of sulfonamide derivatives, starting from certain key intermediates, and tested them for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors. The study found that some derivatives exhibited interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. Additionally, some of these sulfonamides strongly inhibited human cytosolic isoforms hCA I and II, highlighting their potential as enzyme inhibitors (Gul et al., 2016).

Another research by Küçükgüzel et al. (2013) involved the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives and their evaluation for various biological activities. The study found that one of the compounds exhibited anti-inflammatory and analgesic activities and did not cause tissue damage, indicating its potential as a therapeutic agent (Küçükgüzel et al., 2013).

Enzyme Inhibition Studies

Sapegin et al. (2018) synthesized a novel class of [1,4]oxazepine-based primary sulfonamides that exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, showcasing the compound's potential as enzyme inhibitors (Sapegin et al., 2018).

Lomelino et al. (2016) conducted a kinetic and X-ray crystallographic study of a sulfonamide derivative as an inhibitor of various carbonic anhydrase isoforms. The study revealed that the derivative was a potent inhibitor of tumor-associated isoforms hCA IX and XII, suggesting its potential application in cancer therapy (Lomelino et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s a new compound, further studies would likely be needed to fully understand its properties and potential applications .

properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O6S2/c1-2-35(31,32)26-19-7-3-5-16(13-19)22-15-23(17-6-4-8-20(14-17)28(29)30)27(25-22)36(33,34)21-11-9-18(24)10-12-21/h3-14,23,26H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVKLOGXLMKWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.